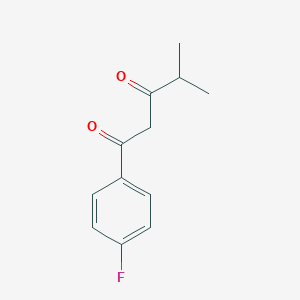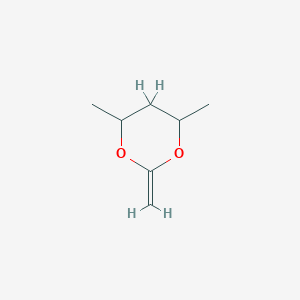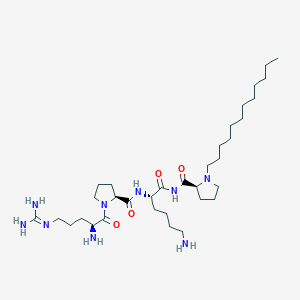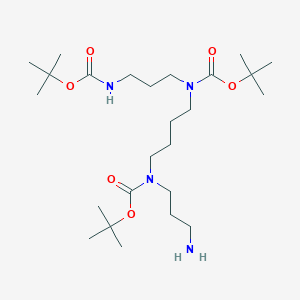![molecular formula C10H14O2 B038562 2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI) CAS No. 112148-00-2](/img/structure/B38562.png)
2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexenone ring substituted with a 2-methyl-2-propenyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone with 2-methyl-2-propenol in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of 2-methyl-2-propenol reacts with the carbonyl group of cyclohexenone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product.
化学反応の分析
Types of Reactions
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
科学的研究の応用
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in photochemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo photochemical reactions, where it absorbs light and forms reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory pathways.
類似化合物との比較
Similar Compounds
2-(2-Methyl-2-propenyloxy)cyclohexanone: Similar structure but lacks the double bond in the cyclohexenone ring.
3-(2-Butenyloxy)-2-cyclohexen-1-one: Similar structure with a butenyloxy group instead of a propenyloxy group.
3-(2-Pentenyloxy)-2-cyclohexen-1-one: Similar structure with a pentenyloxy group.
Uniqueness
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo photochemical reactions with high regioselectivity and diastereoselectivity makes it a valuable compound in synthetic organic chemistry and photochemistry .
特性
IUPAC Name |
3-(2-methylprop-2-enoxy)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h6H,1,3-5,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGTYQSFOUSXKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=O)CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














